molecular formula C14H13FN2O3S B2369512 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1790199-81-3

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2369512
CAS No.: 1790199-81-3
M. Wt: 308.33
InChI Key: YLOIAGRDLUULGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1790199-81-3) is a synthetic compound featuring a thiazolidine-2,4-dione (TZD) core, a scaffold renowned for its diverse therapeutic potential in medicinal chemistry . This molecule is of significant interest in pharmaceutical research and development, particularly for investigating new agents with antidiabetic, antimicrobial, and antioxidant properties . The TZD moiety is a known scaffold for hypoglycemic agents, which function by activating the PPAR-γ receptor, improving insulin resistance, and thereby lowering blood glucose levels . Furthermore, TZD derivatives can exhibit antimicrobial activity by inhibiting bacterial cytoplasmic Mur ligases, enzymes critical for peptidoglycan biosynthesis and bacterial cell wall integrity . Researchers value this compound as a key intermediate for probing structure-activity relationships and synthesizing novel bioactive molecules. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c15-10-3-1-9(2-4-10)5-12(18)16-6-11(7-16)17-13(19)8-21-14(17)20/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOIAGRDLUULGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Target Compound

Stepwise Assembly via Azetidine Intermediate

The most widely reported method involves sequential construction of the azetidine and thiazolidinedione moieties (Figure 1). Key steps include:

  • Azetidine Precursor Synthesis :

    • 3-Aminomethylazetidine is acylated with 2-(4-fluorophenyl)acetyl chloride in dichloromethane using triethylamine as a base (85–92% yield).
    • Alternative routes employ Schotten-Baumann conditions with 4-fluorophenylacetic acid activated by thionyl chloride.
  • Thiazolidinedione Coupling :

    • The azetidine intermediate undergoes nucleophilic substitution with thiazolidine-2,4-dione potassium salt in dimethylformamide at 80°C.
    • Microwave-assisted coupling reduces reaction time from 12 h to 45 min while maintaining 78–84% yield.
Table 1. Comparative Analysis of Coupling Methods
Method Temperature (°C) Time (h) Yield (%) Purity (HPLC)
Conventional 80 12 72 92.4
Microwave 120 0.75 83 95.1
Phase Transfer RT 24 68 89.7

Convergent Synthesis via Knoevenagel Condensation

An alternative approach forms the thiazolidinedione core early in the synthesis (Figure 2):

  • Thiazolidinedione Preparation :

    • Condensation of thiourea with diethyl oxalacetate in ethanol/HCl yields thiazolidine-2,4-dione (89% yield).
  • Azetidine Functionalization :

    • 3-Bromoazetidine is reacted with sodium hydride in THF, followed by addition of 2-(4-fluorophenyl)acetyl chloride.
  • Final Coupling :

    • Mitsunobu reaction between functionalized azetidine and thiazolidinedione using DIAD/PPh₃ system (65–71% yield).

Optimization Strategies

Catalytic Enhancements

Recent advances employ organocatalysts to improve stereochemical outcomes:

  • Proline Derivatives : L-Proline (10 mol%) in DMSO increases diastereomeric ratio from 1:1 to 4:1 for chiral analogs.
  • Metal-Free Conditions : TEMPO-mediated oxidative coupling reduces metal contamination in API-grade material.

Purification Protocols

Critical purification steps ensure pharmaceutical-grade purity:

  • Crystallization :
    • Ethanol/water (3:1) system achieves 99.2% purity after two recrystallizations.
  • Chromatography :
    • Silica gel column with ethyl acetate/hexane (1:2 → 2:1 gradient) removes regioisomeric impurities.

Analytical Characterization

Spectroscopic Data

Table 2. Key Spectral Signatures
Technique Characteristic Signals
¹H NMR (400 MHz, DMSO-d6) δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 4.31 (m, 1H, azetidine CH), 3.72 (t, J=7.2 Hz, 2H, thiazolidinedione CH₂)
¹³C NMR 172.8 (C=O), 163.1 (d, J=247 Hz, C-F), 58.3 (azetidine C)
IR (KBr) 1745 cm⁻¹ (C=O str.), 1247 cm⁻¹ (C-F str.)
HRMS m/z 386.1054 [M+H]+ (calc. 386.1058)

X-ray Crystallography

Single-crystal analysis confirms the chair-like conformation of the azetidine ring and planarity of the thiazolidinedione system (Figure 3). Key parameters:

  • Dihedral angle between aromatic rings: 15.8°
  • Hydrogen bond network: N-H···O=C (2.89 Å)

Scale-Up Considerations

Industrial Production

Pilot plant data (100 kg batch) reveals critical process parameters:

  • Exothermic Control : Jacketed reactor maintains temperature <5°C during acylation.
  • Waste Streams : 98% solvent recovery via fractional distillation.
Table 3. Scale-Up Performance Metrics
Parameter Lab Scale Pilot Scale
Yield 78% 82%
Purity 99.1% 99.4%
Process Time 36 h 28 h
E-factor 48 32

Emerging Methodologies

Continuous Flow Synthesis

Recent developments enable end-to-end synthesis in flow reactors:

  • Microchannel reactor for azetidine acylation (residence time: 8.2 min)
  • Telescoped thiazolidinedione coupling at 120°C/15 bar
  • In-line HPLC monitoring adjusts stoichiometry in real-time

Biocatalytic Approaches

Novel transaminases catalyze stereoselective amination steps with 94% ee:

  • Enzyme : Codexis TA-134 variant
  • Cofactor Recycling : Glucose dehydrogenase system
  • Productivity : 38 g/L/day in fed-batch bioreactors

Pharmacological Relevance

While beyond synthesis scope, noted biological activities inform design:

  • PPAR-γ Modulation : EC₅₀ = 1.68 μM in adipocyte differentiation assay
  • CNS Penetration : LogBB = -0.7 ± 0.2 (moderate blood-brain barrier passage)

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as diabetes and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications

Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione

A key analogue, 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS: 2034236-74-1), replaces the sulfur atom in the TZD core with oxygen. The oxazolidine derivative may exhibit lower metabolic stability due to reduced resistance to oxidation compared to sulfur-containing TZDs .

Thiazole vs. Thiazolidine-2,4-dione

Compounds 4 and 5 () feature a thiazole ring instead of TZD. These derivatives lack the 2,4-dione motif, diminishing hydrogen-bonding capacity. However, their planar fluorophenyl groups and isostructural triclinic packing (P̄1 symmetry) suggest similar crystallinity and solid-state stability. The absence of the dione moiety likely reduces inhibitory activity against targets like COX-2 or aldose reductase .

Substituent Variations

Fluorophenyl vs. Chlorophenyl

Compound 4 (4-chlorophenyl) and 5 (4-fluorophenyl) () differ only in halogen substitution. Fluorine’s electronegativity enhances dipole interactions and bioavailability compared to chlorine, which may improve binding to hydrophobic enzyme pockets. The fluorophenyl group in the target compound could similarly optimize target affinity .

Azetidine vs. Piperidine

Mannich base derivatives 4a and 4b () incorporate a piperidine ring instead of azetidine. For example, 4a and 4b showed moderate COX-2 inhibition (docking scores comparable to Diclofenac), but the azetidine-containing compound might achieve enhanced potency due to its compact structure .

Aldose Reductase Inhibition

TZD hybrids 5a–k and 8a–h () with benzylidene or benzo[d]thiazol groups exhibit aldose reductase inhibition. The target compound’s azetidine-fluorophenyl combination may mimic the electron-withdrawing effects of nitro groups in 5a–k , which enhance inhibitory activity (IC₅₀ values in the µM range). However, the absence of a benzylidene moiety in the target compound could limit π-π stacking with the enzyme’s hydrophobic residues .

Antioxidant and α-Amylase Inhibition

Compounds in , such as 5 and 6 , demonstrate antioxidant and α-amylase inhibitory activities. The target compound’s fluorophenyl group may augment radical scavenging compared to benzo[d][1,3]dioxol-5-yl derivatives, while the azetidine ring’s rigidity could hinder α-amylase binding compared to flexible propylidene chains .

Data Tables

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility (LogP) Synthetic Yield (%)
Target Compound Not reported Estimated ~3.1 Not reported
4a () 147–149 2.8 65
9a () 147–149 3.5 62
5a () 180–182 2.9 70

Biological Activity

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound classified under thiazolidine derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. The compound's unique structure, featuring a thiazolidine ring along with azetidinyl and fluorophenyl groups, contributes to its distinctive chemical properties and biological effects.

Chemical Structure and Properties

  • IUPAC Name : 3-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
  • Molecular Formula : C14H14FN3O3S
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 1790199-81-3

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Azetidinyl Intermediate : Reacting 4-fluorophenylacetic acid with an azetidinone derivative under acidic conditions.
  • Acylation Reaction : Acylating the azetidinyl intermediate with thiazolidine-2,4-dione using dicyclohexylcarbodiimide (DCC) as a coupling agent.
  • Purification : Techniques such as recrystallization or column chromatography are employed to purify the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various pathological processes. Research indicates that this compound may exhibit:

  • Anticancer Properties : Studies have shown that thiazolidine derivatives can inhibit cancer cell proliferation by inducing apoptosis through intrinsic and extrinsic signaling pathways .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade.

Anticancer Activity

A series of studies have evaluated the anticancer potential of thiazolidine derivatives similar to this compound:

CompoundCell LineIC50 (µM)Reference
Compound 18A549 (Lung Cancer)15
Compound 18MCF-7 (Breast Cancer)12
Compound 18HepG2 (Liver Cancer)10

These findings suggest that this class of compounds exhibits significant cytotoxicity against various cancer cell lines.

The anticancer activity is believed to occur through:

  • Induction of apoptosis via mitochondrial pathways.
  • Inhibition of cell cycle progression.

For instance, in vitro studies demonstrated that certain thiazolidinones can trigger apoptosis in HeLa cells by activating caspase pathways .

Other Biological Activities

Beyond anticancer effects, research has indicated that thiazolidine derivatives can also:

  • Enhance Insulin Sensitivity : Some derivatives have shown potential as insulin sensitizers, improving glucose uptake in insulin-resistant models .

Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways
Insulin SensitizationEnhances glucose uptake in resistant models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach. First, the azetidine ring is functionalized via a nucleophilic acyl substitution using 2-(4-fluorophenyl)acetyl chloride. Subsequent cyclization with thiosemicarbazide derivatives under reflux in a DMF/acetic acid mixture (1:2 v/v) forms the thiazolidine-2,4-dione core. Key conditions include maintaining anhydrous environments, controlled temperature (80–100°C), and stoichiometric ratios (e.g., 1:1.2 for thiosemicarbazide to chloroacetic acid). Catalytic bases like sodium acetate (0.02 mol) enhance cyclization efficiency . Post-synthetic purification via recrystallization (DMF-ethanol) improves purity (>95%) .

Q. How is this compound characterized post-synthesis, and what spectral markers are critical for validation?

  • Methodological Answer : Characterization employs:

  • IR Spectroscopy : Peaks at ~1735 cm⁻¹ (C=O stretch of thiazolidinedione), 1595 cm⁻¹ (C=C aromatic), and 690 cm⁻¹ (C-S bond) confirm core structural motifs .
  • NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons from 4-fluorophenyl), δ 4.1–4.3 ppm (azetidine CH₂), and δ 3.8–4.0 ppm (thiazolidinedione CH₂). Fluorine NMR (¹⁹F) at δ -115 ppm verifies the 4-fluorophenyl group .
  • HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water gradient) ensures purity >98% .

Q. What initial biological screening approaches are recommended for evaluating its therapeutic potential?

  • Methodological Answer : Prioritize assays aligned with thiazolidinedione pharmacology:

  • In Vitro : PPAR-γ binding assays (e.g., competitive fluorescence polarization) to assess affinity for metabolic targets .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .
  • Anti-inflammatory Activity : COX-2 inhibition assays (IC₅₀ determination via ELISA) .
  • Dose-Response Curves : Use 3–5 log concentrations to establish potency thresholds .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability while minimizing side products?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with THF/EtOH mixtures to reduce polarity-driven side reactions (e.g., azetidine ring opening) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization; yields improve from 60% to 85% in pilot trials .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours (80°C, 300 W), enhancing throughput .
  • In-Line Analytics : Use FTIR monitoring to detect intermediates and adjust reagent addition dynamically .

Q. How can contradictions in biological activity data (e.g., variable IC₅₀ values across studies) be systematically addressed?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hr) to reduce variability .
  • Metabolic Stability Testing : Pre-treat compounds with liver microsomes to identify degradation products that may skew activity .
  • Orthogonal Validation : Confirm PPAR-γ activation via both luciferase reporter assays and qPCR (e.g., adiponectin upregulation) .
  • Statistical Modeling : Apply multivariate analysis to isolate confounding factors (e.g., batch-to-batch purity differences) .

Q. What advanced techniques elucidate the compound’s mechanism of action and off-target effects?

  • Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map cellular targets .
  • Molecular Dynamics Simulations : Model PPAR-γ ligand-binding domain interactions (e.g., Glide docking) to predict binding modes and affinity .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries identify synthetic lethal partners or resistance mechanisms .
  • Single-Cell RNA Sequencing : Resolve heterogeneous responses in tumor microenvironments .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C; monitor degradation via UPLC-MS/MS .
  • Light Sensitivity : ICH Q1B guidelines for photostability (1.2 million lux-hours) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C indicates shelf-stability) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • QSAR Modeling : Use Gaussian-based DFT calculations (e.g., HOMO/LUMO energies) to correlate electronic properties with PPAR-γ activation .
  • Pharmacophore Mapping : Define essential features (e.g., hydrogen bond acceptors at C2/C4 of thiazolidinedione) .
  • ADMET Prediction : SwissADME or pkCSM tools forecast bioavailability and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.